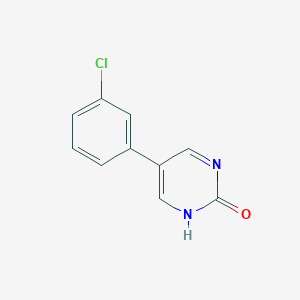

5-(3-Chlorophenyl)pyrimidin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-2-7(4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPDQKYWNBJROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544849 | |

| Record name | 5-(3-Chlorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74963-17-0 | |

| Record name | 5-(3-Chlorophenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74963-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chlorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Specific single-crystal X-ray diffraction data for 5-(3-Chlorophenyl)pyrimidin-2-ol is not available in the reviewed scientific literature. Therefore, a detailed discussion of its crystallographic parameters, molecular conformation, supramolecular architecture, intermolecular interactions, and Hirshfeld surface analysis cannot be provided.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations on pyrimidine (B1678525) derivatives are widely used to determine their optimized geometries, electronic properties, and reactivity patterns. wjarr.comsamipubco.com

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the most stable three-dimensional arrangement of atoms in the molecule—its optimized geometry. mdpi.comnih.gov For 5-(3-Chlorophenyl)pyrimidin-2-ol, the geometry is defined by the bond lengths, bond angles, and dihedral angles of the pyrimidine and phenyl rings. The planarity of the aromatic rings is a key feature, although there will be a specific dihedral angle describing the twist between the phenyl and pyrimidine rings.

The electronic structure is characterized by the distribution of electrons within the molecule. The presence of electronegative nitrogen atoms in the pyrimidine ring, a chlorine atom on the phenyl ring, and an oxygen atom in the hydroxyl group significantly influences this distribution. These atoms create a complex electronic landscape that is crucial for understanding the molecule's interactions. nih.govmdpi.comnih.gov

Bond Lengths and Angles: DFT methods provide accurate predictions for the lengths of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-chlorine bonds. For instance, studies on similar pyrimidine derivatives show that calculation methods like DFT/B3LYP provide bond lengths that are in good agreement with experimental data where available. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. wjarr.comresearchgate.net

For this compound:

HOMO: The HOMO is expected to be primarily located on the electron-rich pyrimidine ring and the oxygen atom of the hydroxyl group, as these are the most likely sites for electron donation.

LUMO: The LUMO is likely distributed over the pyrimidine ring and the attached chlorophenyl ring, which acts as an electron-withdrawing group. This distribution indicates the regions most susceptible to nucleophilic attack. researchgate.netresearchgate.net

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com DFT calculations on similar pyrimidine derivatives have shown energy gaps in the range of 3.6 to 6.0 eV, indicating varying levels of reactivity based on their specific substituents. wjarr.com

Table 1: Representative Frontier Molecular Orbital Data for Substituted Pyrimidines

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrimidine Derivative 1 | -6.5 | -2.87 | 3.63 |

| Pyrimidine Derivative 2 | -6.7 | -2.82 | 3.88 |

| Ibuprofen (for comparison) | -7.52 | -1.49 | 6.03 |

Data is illustrative, based on findings for various pyrimidine derivatives to show a typical range. wjarr.com The exact values for this compound require specific calculation.

Beyond the FMOs, DFT allows for the calculation of various chemical reactivity descriptors that quantify a molecule's response to chemical reactions. wjarr.comresearchgate.net

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is less reactive. wjarr.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. mdpi.com

Nucleophilicity Index (N): Measures the nucleophilic character of a molecule.

Electron Accepting/Donating Power (ω⁺/ω⁻): These indices specify the capacity to accept or donate electrons, respectively.

Local Descriptors: These indices, such as Fukui functions, identify the specific atoms or regions within a molecule that are most likely to be involved in electrophilic or nucleophilic attacks. wjarr.com

Table 2: Calculated Global Chemical Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Chemical Softness | S | 1 / η | Reciprocal of hardness |

| Electronegativity | χ | -μ | Electron attracting power |

| Electrophilicity Index | ω | μ² / 2η | Electron accepting ability |

This table outlines the key global reactivity descriptors calculated from HOMO and LUMO energies derived from DFT studies. mdpi.comwjarr.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. rsc.orgnih.gov It maps the electrostatic potential onto the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. researchgate.netrsc.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

The MEP map provides a clear picture of where the molecule is most likely to form hydrogen bonds or interact with other polar molecules or ions. rsc.org

These properties are crucial for understanding a molecule's interaction with external electric fields, which is particularly relevant for applications in nonlinear optics (NLO).

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. repositorioinstitucional.mx

First Hyperpolarizability (β): A measure of the nonlinear optical response of a molecule. Molecules with large hyperpolarizability values are of interest for NLO materials. The charge asymmetry in this compound, with its electron-donating hydroxyl group and electron-withdrawing chlorophenyl substituent, could lead to a notable NLO response. repositorioinstitucional.mx

Table 3: Representative Electric Properties of Pyrimidine

| Property | Value |

|---|---|

| Dipole Moment (μ) | 2.334 D |

This value is for the parent pyrimidine molecule and serves as a baseline. bohrium.com Substituents on this compound will alter this value significantly.

Tautomerism Studies of the Pyrimidin-2-ol Moiety

The pyrimidin-2-ol moiety can exist in two tautomeric forms: the aromatic alcohol form (pyrimidin-2-ol) and the non-aromatic amide form (pyrimidin-2(1H)-one). This is a classic example of lactam-lactim tautomerism.

Pyrimidin-2-ol (Lactim form): This form contains a hydroxyl (-OH) group attached to the pyrimidine ring, rendering the ring aromatic.

Pyrimidin-2(1H)-one (Lactam form): This form features a carbonyl (C=O) group and a protonated nitrogen atom within the ring.

Computational studies, particularly DFT calculations, are essential for determining the relative stability of these two tautomers. nih.gov The stability is highly dependent on the environment (gas phase vs. solvent). For the related 2-hydroxypyrimidine (B189755), the lactam form is generally found to be more stable than the lactim form in both the solid state and in polar solvents. The increased stability of the lactam form is often attributed to its greater polarity and ability to form strong intermolecular hydrogen bonds. In contrast, the lactim form can be more stable in the gas phase. nih.gov For this compound, it is expected that the pyrimidin-2(1H)-one tautomer would be the predominant species under most conditions.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. It provides information about charge distribution, charge transfer, and the stabilizing effects of orbital interactions.

While NBO analysis primarily focuses on intramolecular interactions, it can also be applied to molecular complexes to quantify intermolecular charge transfer. By analyzing the NBOs of a hydrogen-bonded dimer or a solute-solvent complex, it is possible to identify and quantify the charge transfer from a donor NBO on one molecule to an acceptor NBO on another. This provides a quantitative measure of the strength of interactions like hydrogen bonds.

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled non-bonding or antibonding orbital. NBO analysis can quantify the energy associated with these hyperconjugative interactions.

Illustrative Data Table for NBO Hyperconjugative Interactions (Hypothetical Data):

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | 18.5 |

| LP(2) O2 | σ*(C2-N1) | 5.2 |

| π(C5-C6) | π*(C7-C8) of Phenyl Ring | 3.1 |

This table illustrates the type of data obtained from an NBO analysis, showing the stabilization energies from key hyperconjugative interactions. The orbitals and values are hypothetical.

Advanced Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of this compound, including its crystal packing, solvation, and potential interactions with biological targets. Advanced computational techniques allow for the detailed characterization and quantification of these forces.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational method rooted in density functional theory (DFT) that is particularly adept at identifying and visualizing weak intermolecular and intramolecular interactions. This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting 's' against 'sign(λ₂)ρ', where λ₂ is the second eigenvalue of the Hessian matrix of the electron density, distinct surfaces emerge that characterize the type and strength of the non-covalent interactions.

For a molecule like this compound, NCI analysis can reveal a complex network of interactions. These would include:

Hydrogen Bonds: Strong, attractive interactions, typically involving the hydroxyl group of the pyrimidinol ring and the nitrogen atoms.

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules.

π-π Stacking: Interactions between the aromatic phenyl and pyrimidine rings.

A representative NCI plot would display these interactions as colored isosurfaces, where the color indicates the nature of the interaction (e.g., blue for strong attractive, green for weak van der Waals, and red for repulsive steric clashes).

Table 1: Hypothetical Non-Covalent Interaction Analysis Summary for a this compound Dimer

| Interaction Type | Interacting Atoms/Groups | Qualitative Strength |

| Hydrogen Bond | O-H···N (pyrimidinyl) | Strong |

| Halogen Bond | C-Cl···N (pyrimidinyl) | Moderate |

| π-π Stacking | Phenyl Ring ↔ Pyrimidine Ring | Weak to Moderate |

| C-H···π Interaction | Phenyl C-H ↔ Pyrimidine Ring | Weak |

Note: This table is a hypothetical representation based on the expected interactions for this molecular structure. Specific quantitative data would require dedicated computational studies.

Energy Decomposition Analysis (EDA) of Intermolecular Forces

While NCI analysis provides a qualitative and visual understanding of non-covalent interactions, Energy Decomposition Analysis (EDA) offers a quantitative breakdown of the total interaction energy between molecular fragments. EDA methods, such as the Absolutely Localized Molecular Orbitals (ALMO-EDA) or Symmetry-Adapted Perturbation Theory (SAPT), partition the interaction energy into physically meaningful components.

For a dimer of this compound, an EDA would typically decompose the total interaction energy (ΔE_int) into the following terms:

Electrostatic (ΔE_elec): The classical Coulombic interaction between the static charge distributions of the monomers.

Pauli Repulsion (ΔE_Pauli): The destabilizing energy arising from the overlap of electron clouds of the monomers, also known as exchange repulsion.

Orbital Interaction/Polarization (ΔE_orb/ΔE_pol): The stabilizing energy from the mixing of occupied and virtual orbitals of the interacting fragments, leading to charge transfer and polarization.

Dispersion (ΔE_disp): The attractive energy arising from instantaneous fluctuations in electron density, crucial for describing van der Waals forces.

By quantifying these components, EDA provides deep insights into the primary driving forces behind the association of this compound molecules. For instance, it can definitively determine whether hydrogen bonding (primarily electrostatic and orbital in nature) or π-stacking (largely driven by dispersion) is the dominant contributor to the stability of a given dimer configuration.

Table 2: Illustrative Energy Decomposition Analysis Data for a Hypothetical this compound Dimer (in kcal/mol)

| Energy Component | Hydrogen-Bonded Dimer | π-Stacked Dimer |

| Electrostatic (ΔE_elec) | -15.2 | -5.8 |

| Pauli Repulsion (ΔE_Pauli) | 20.5 | 8.1 |

| Orbital Interaction (ΔE_orb) | -8.3 | -2.5 |

| Dispersion (ΔE_disp) | -4.1 | -7.3 |

| Total Interaction (ΔE_int) | -7.1 | -7.5 |

Note: The data in this table are illustrative and intended to demonstrate the type of information obtained from an EDA study. Actual values would depend on the specific geometry of the dimer and the level of theory used.

Chemical Reactivity and Reaction Mechanism Investigations

General Reaction Mechanisms of Pyrimidine (B1678525) Derivatives

The pyrimidine ring is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3. growingscience.com This structure results in a π-deficient system, which significantly influences its reactivity.

Electrophilic Substitution: Pyrimidines are generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two ring nitrogen atoms, which withdraw electron density from the ring carbons. growingscience.comresearchgate.net When such reactions do occur, they typically require harsh conditions and the presence of activating substituents on the ring. Electrophilic attack, if it happens, is directed to the C-5 position, which is the most electron-rich carbon. Common electrophilic substitution reactions include nitration, halogenation, and Vilsmeier-Haack formylation. growingscience.com

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. arkat-usa.org This is the most important reaction type for functionalizing the pyrimidine core. arkat-usa.org The presence of good leaving groups, such as halogens, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.netwuxiapptec.com The regioselectivity of these reactions can be highly sensitive to the nature of other substituents on the ring. wuxiapptec.com

Reactions with Organometallic Reagents: Organometallic reagents can add to the C=N bonds of the pyrimidine ring, leading to the formation of dihydropyrimidine (B8664642) derivatives.

Ring Opening and Closing Reactions: Under certain conditions, such as high pH, the pyrimidine ring can undergo hydrolytic ring opening. umich.edu Conversely, appropriately substituted acyclic precursors can undergo cyclization to form the pyrimidine ring, a common strategy in its synthesis. umich.eduoup.com

Influence of Substituents on Reaction Selectivity and Kinetics

The substituents on the pyrimidine ring play a crucial role in determining the rate and regioselectivity of its reactions. researchgate.netwuxiapptec.com In 5-(3-Chlorophenyl)pyrimidin-2-ol, the key substituents are the 3-chlorophenyl group at C-5 and the hydroxyl group at C-2.

The hydroxyl group at C-2 exists in a tautomeric equilibrium with its keto form, 2-pyrimidinone. This tautomerism significantly affects the aromaticity and reactivity of the ring. In its hydroxyl form, it is an electron-donating group, which can activate the ring towards electrophilic substitution at the C-5 position. However, the pyrimidinone tautomer has a different electronic profile.

The 3-chlorophenyl group at C-5 influences the reactivity in several ways:

Steric Effects: The bulky nature of the 3-chlorophenyl group can sterically hinder the approach of reagents to the adjacent C-4 and C-6 positions.

The interplay between the electronic nature of substituents at different positions can be subtle and lead to unexpected reactivity. researchgate.net For instance, in dichloropyrimidines, an electron-donating substituent at C-6 can reverse the usual C-4 selectivity of nucleophilic substitution to favor the C-2 position. wuxiapptec.com

Table 1: Influence of Substituent Type on Pyrimidine Reactivity

| Substituent Type | Position | General Effect on Reactivity |

| Electron-Donating (e.g., -OH, -NH2) | C-2, C-4, C-6 | Activates the ring towards electrophilic attack, can direct substitution. |

| Electron-Withdrawing (e.g., -Cl, -NO2) | C-2, C-4, C-6 | Deactivates the ring towards electrophilic attack, activates towards nucleophilic attack. |

| Aryl Group (e.g., -Phenyl) | C-5 | Can influence electron density through resonance and inductive effects; provides sites for further functionalization. |

Acid- and Base-Catalyzed Transformations

Both acid and base catalysis play a significant role in the reactions of pyrimidine derivatives. growingscience.comnih.gov

Acid Catalysis:

Protonation: In acidic media, one of the ring nitrogen atoms can be protonated. This increases the electron deficiency of the pyrimidine ring, making it even more susceptible to nucleophilic attack. arkat-usa.org

Reaction Promotion: Acid catalysis is often employed in condensation reactions to form the pyrimidine ring itself. nih.gov For less reactive chloropyrimidines, acid catalysis can favor SNAr reactions by protonating the chloropyrimidine, making it more electrophilic. arkat-usa.org For example, the synthesis of pyrimido[4,5-d]pyrimidines can be catalyzed by novel acid catalysts. nih.gov

Base Catalysis:

Deprotonation: Strong bases can deprotonate acidic protons, such as the one on the hydroxyl group of pyrimidin-2-ol, to form a pyrimidin-2-olate anion. This anion is a more potent nucleophile and can undergo reactions at the oxygen or nitrogen atoms.

Promotion of Nucleophilic Substitution: Base-catalyzed or base-promoted conditions are common for SNAr reactions, where the base can assist in the removal of a proton in the Meisenheimer complex intermediate, or deprotonate a nucleophile to increase its reactivity. mdpi.com

Ring Opening: Basic conditions can promote the hydrolytic ring opening of certain pyrimidine derivatives. umich.edu Microwave-assisted synthesis of pyrimidines can also be achieved using basic alumina (B75360) as a catalyst. researchgate.net

Role of the 3-Chlorophenyl Moiety in Directed Reactions

The 3-chlorophenyl group attached to the C-5 position of the pyrimidine ring can direct further functionalization reactions, primarily on the phenyl ring itself.

Directed Ortho-Metalation (DoM): While the pyrimidine ring itself is not a classical directing group for C-H functionalization on an attached phenyl ring, the chlorine atom can act as a directing group. However, chloro-groups are generally weak directing groups for ortho-lithiation. More commonly, nitrogen-containing heterocycles can act as directing groups in metal-catalyzed C-H functionalization reactions. nih.gov For instance, pyridyl and pyrimidyl groups can direct the ortho-chlorination of an attached phenyl ring. nih.gov

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho and/or para positions, which is not the case here.

Reaction Pathways Involving the Pyrimidin-2-ol Hydroxyl Group

The hydroxyl group at the C-2 position of this compound is a key site for chemical modification. As mentioned, it exists in tautomeric equilibrium with the corresponding N-H of the pyrimidin-2-one form. Reactions can occur at the oxygen atom or the ring nitrogen atoms.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides, typically under basic conditions to deprotonate the hydroxyl group and form a more nucleophilic alkoxide.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution at the C-2 position. A common method is the conversion to a 2-chloropyrimidine (B141910) derivative using reagents like phosphorus oxychloride (POCl₃) or thiophosgene. nih.gov The resulting 2-chloro-5-(3-chlorophenyl)pyrimidine (B13875579) would be a versatile intermediate for introducing various nucleophiles at the C-2 position.

Tautomerism and N-Alkylation: Due to the pyrimidinol-pyrimidinone tautomerism, alkylation reactions can also occur on one of the ring nitrogen atoms, leading to N-alkylated pyrimidin-2-one products. The regioselectivity of N- versus O-alkylation depends on the alkylating agent, the counter-ion, and the reaction conditions.

Table 2: Potential Reactions at the Pyrimidin-2-ol Moiety

| Reagent | Reaction Type | Potential Product |

| Alkyl Halide (e.g., CH₃I) / Base | O- or N-Alkylation | 2-Methoxy-5-(3-chlorophenyl)pyrimidine or 1-Methyl-5-(3-chlorophenyl)pyrimidin-2(1H)-one |

| Acyl Halide (e.g., Acetyl Chloride) / Base | O-Acylation | 5-(3-Chlorophenyl)pyrimidin-2-yl acetate (B1210297) |

| Phosphorus Oxychloride (POCl₃) | Chlorination | 2-Chloro-5-(3-chlorophenyl)pyrimidine |

Exploration of Non Biological Academic Applications

Role as Ligands in Coordination Chemistry and Organometallic Catalysis

The pyrimidine (B1678525) core, with its nitrogen heteroatoms and the hydroxyl group at the 2-position, presents multiple coordination sites, making 5-(3-chlorophenyl)pyrimidin-2-ol a promising candidate as a ligand in coordination chemistry and organometallic catalysis. The tautomeric nature of the 2-hydroxypyrimidine (B189755) moiety allows for versatile binding modes to metal centers.

Synthesis and Characterization of Metal Complexes

While specific metal complexes of this compound have not been extensively documented in the reviewed literature, the synthesis of metal complexes with analogous pyrimidine-based ligands is well-established. For instance, research on pyrimidine-2-one and its derivatives has shown their capability to form complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). asianpubs.org Typically, these syntheses involve the reaction of the pyrimidine ligand with a metal salt in a suitable solvent, leading to the formation of coordination complexes.

Based on studies of similar ligands, it is anticipated that this compound could coordinate to metal ions through the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. The synthesis would likely proceed by reacting this compound with various metal salts, and the resulting complexes could be characterized using the standard techniques mentioned above to determine their structure and properties.

Spectroscopic and Computational Studies of Ligand-Metal Interactions

Spectroscopic techniques are invaluable for probing the interactions between pyrimidine-based ligands and metal ions. In addition to FT-IR, UV-Visible spectroscopy can reveal changes in the electronic transitions of the ligand upon coordination and provide information about the geometry of the metal center through the analysis of d-d transitions for transition metal complexes. cu.edu.egmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for diamagnetic complexes, as changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding sites. cu.edu.eg

Computational studies, often employing Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the electronic structure and bonding within the metal complexes. mdpi.com These theoretical calculations can predict the optimized geometry of the complexes, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution, all of which are critical for understanding the reactivity and potential applications of the complexes. For instance, DFT calculations have been used to study the molecular mechanisms of pyrimidine-based metal complexes that could not be fully elucidated experimentally. cu.edu.eg

Application in Materials Science and Advanced Functional Systems

The unique electronic properties of the pyrimidine ring, combined with the influence of the 3-chlorophenyl substituent, suggest that this compound could be a valuable component in the development of advanced functional materials.

Potential for Nonlinear Optical (NLO) Materials

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. Pyrimidine derivatives have emerged as a promising class of compounds for NLO applications due to their inherent electronic asymmetry. The presence of electron-donating and electron-withdrawing groups on the pyrimidine scaffold can lead to large molecular hyperpolarizabilities, a key requirement for second-order NLO materials. dtic.mil

While there are no specific NLO studies on this compound, research on other pyrimidine derivatives has demonstrated their potential. For example, studies have shown that pyrimidine-based push-pull chromophores exhibit significant NLO activity. Theoretical and experimental investigations on related systems have highlighted the importance of the donor-π-acceptor structure in enhancing NLO properties. dtic.mil The this compound molecule possesses a degree of electronic asymmetry that could be exploited for NLO applications, and its properties could be further tuned through chemical modification.

Development as Fluorescent Probes or Dyes

Fluorescent probes are essential tools in various fields, including cell biology and analytical chemistry. Pyrimidine derivatives are known to form the core of many fluorescent compounds. nih.gov The fluorescence properties of these molecules, such as their emission wavelength and quantum yield, can be finely tuned by altering the substituents on the pyrimidine ring.

For instance, 2,4,5-triaminopyrimidines have been developed as blue fluorescent probes for monitoring cell viability. rsc.org Other studies have focused on pyrimidine-based push-pull systems that exhibit aggregation-induced emission, a highly desirable property for bioimaging applications. nih.gov The this compound scaffold has the potential to be developed into a fluorescent probe. The chlorophenyl group can influence the photophysical properties, and further functionalization could lead to probes with specific sensing capabilities.

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Heterocyclic compounds, such as pyrimidines, are fundamental building blocks in organic synthesis, providing the structural core for a vast array of more complex molecules with diverse applications. acs.org The this compound molecule is a valuable synthon due to its multiple reactive sites, which allow for a variety of chemical transformations.

The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, and the hydroxyl group can be converted into other functionalities, such as halides or triflates, which are excellent leaving groups for cross-coupling reactions. For example, the hydroxyl group can be chlorinated to produce the corresponding 2-chloropyrimidine (B141910) derivative. This intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds at the 2-position.

Furthermore, the presence of the chlorophenyl group offers another site for modification through cross-coupling reactions, allowing for the synthesis of a wide range of bi-aryl and more complex aromatic systems. The versatility of this compound as a building block makes it a valuable starting material for the synthesis of new materials and biologically active compounds.

Investigations in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of larger, organized structures. The molecular architecture of this compound, featuring hydrogen bond donors (the hydroxyl group and ring nitrogens) and acceptors (the carbonyl-like oxygen and ring nitrogens), as well as a halogenated aromatic ring, makes it a candidate for studies in self-assembly and crystal engineering.

Hydrogen Bonding and Dimerization: Pyrimidinone derivatives are well-known to form robust hydrogen-bonded dimers and larger assemblies. The N-H···O hydrogen bond is a particularly strong and directional interaction that often dictates the primary supramolecular synthon. In the case of this compound, it is expected to exist in its tautomeric form, 5-(3-chlorophenyl)-1H-pyrimidin-2-one, in the solid state, facilitating the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in neighboring molecules.

π-π Stacking: The phenyl and pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The chloro-substituent can modulate the electronic nature of the phenyl ring, influencing the strength and geometry of these interactions.

C-H···π and C-H···Cl Interactions: These weaker hydrogen bonds can also play a significant role in determining the final three-dimensional packing of the molecules.

Hypothetical Supramolecular Assembly: Based on studies of similar halogenated organic molecules, the self-assembly of this compound could lead to the formation of one-dimensional tapes or two-dimensional sheets, where the primary hydrogen-bonded dimers are further interconnected through a network of weaker interactions. The interplay between the strong hydrogen bonds and the more subtle halogen and π-stacking interactions would be a key area of investigation.

| Interaction Type | Potential Participating Groups | Expected Role in Self-Assembly |

|---|---|---|

| N-H···O Hydrogen Bond | Pyrimidine N-H and Pyrimidinone C=O | Formation of primary dimers |

| Halogen Bond (C-Cl···O/N) | Chlorophenyl C-Cl and Pyrimidinone C=O or Pyrimidine N | Directional interaction influencing packing |

| π-π Stacking | Phenyl and Pyrimidine rings | Stabilization of the crystal lattice |

| C-H···π Interaction | Aromatic C-H and π-systems of rings | Secondary stabilization |

| C-H···Cl Interaction | Aliphatic or Aromatic C-H and Chlorine atom | Contribution to overall packing efficiency |

Studies on Environmental Degradation Mechanisms (Non-Toxicological Aspects)

The presence of a chlorinated aromatic ring and a pyrimidine heterocycle in this compound suggests that its fate and persistence in the environment would be of interest. Non-toxicological studies would focus on the chemical and biological pathways through which this compound might be transformed.

Abiotic Degradation:

Photodegradation: Aromatic compounds and heterocyclic rings can undergo degradation upon exposure to sunlight. The primary mechanism would likely involve the generation of reactive oxygen species (ROS) in the presence of photosensitizers in natural waters, leading to the oxidation and potential cleavage of the pyrimidine or phenyl rings. The carbon-chlorine bond could also be susceptible to photolytic cleavage, leading to dechlorination.

Hydrolysis: The pyrimidine ring, particularly with its hydroxyl group, may be susceptible to hydrolysis under certain pH conditions, although pyrimidinols are generally stable. The stability would likely be influenced by temperature and the presence of catalysts.

Biotic Degradation:

Microorganisms play a crucial role in the degradation of many xenobiotic compounds. The biodegradation of this compound would likely proceed through several steps:

Initial Attack: Microorganisms might initiate degradation by hydroxylating the aromatic ring, a common strategy to increase the water solubility and reactivity of chlorinated aromatic compounds. The pyrimidine ring could also be a site for initial enzymatic attack.

Dechlorination: The removal of the chlorine atom is a critical step in the detoxification and further degradation of the molecule. This can occur under both aerobic and anaerobic conditions through different enzymatic mechanisms.

Ring Cleavage: Following initial modifications, microbial enzymes would likely cleave one or both of the rings. The cleavage of the pyrimidine ring would yield smaller, more readily metabolizable fragments, while the breakdown of the chlorocatechol (a likely intermediate from the phenyl ring) would proceed through established metabolic pathways.

The persistence of this compound would depend on various environmental factors, including microbial populations, oxygen levels, pH, and temperature.

| Degradation Pathway | Potential Initiating Step | Possible Intermediate Compounds | Potential End Products |

|---|---|---|---|

| Photodegradation | UV irradiation, ROS attack | Hydroxylated pyrimidines, dechlorinated phenylpyrimidines | Smaller organic acids, CO2 |

| Hydrolysis | Cleavage of pyrimidine ring bonds | Urea (B33335) derivatives, substituted propenoic acids | Ammonia, CO2 |

| Aerobic Biodegradation | Mono- or dioxygenase attack on the phenyl ring | Chlorocatechols, hydroxylated pyrimidinones | Biomass, CO2, H2O, Cl- |

| Anaerobic Biodegradation | Reductive dechlorination | 5-Phenylpyrimidin-2-ol | Methane, CO2, H2O |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Chlorophenyl)pyrimidin-2-ol and its derivatives?

- Methodological Answer : A widely used approach involves halogenated intermediates, such as 5-((3-chlorophenyl)-3-chloro-pyridin-2-yl)-nitrile, which undergoes hydrolysis to yield hydroxylated derivatives. Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) significantly influence yield and purity. For example, halogen exchange reactions (e.g., Cl to F) require controlled stoichiometry to avoid side products . Derivatives like pyrazolo-pyrimidine-diones (e.g., 5-(3-chlorophenyl)-3-(2-oxo-2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2,7-dione) are synthesized via cyclization reactions using ketone-containing precursors under acidic conditions .

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F for fluorinated analogs) is critical for confirming regiochemistry. X-ray crystallography (e.g., single-crystal studies) resolves stereochemical ambiguities, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., hydroxyl or carbonyl stretches) .

Q. What analytical techniques ensure purity and stability of this compound in research settings?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) monitors purity (>95% threshold). Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. For halogenated analogs, ion chromatography quantifies residual halides .

Q. What are the key safety considerations for handling this compound in the lab?

- Methodological Answer : Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Waste must be segregated and neutralized (e.g., acid-binding agents for spills) before disposal. Environmental precautions include avoiding drainage into waterways, as per OSHA guidelines for chlorophenol derivatives .

Q. How does the electronic nature of substituents influence the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) meta to the pyrimidine ring enhance electrophilic substitution rates. For example, trifluoromethyl groups increase acidity of the hydroxyl group, facilitating derivatization reactions (e.g., esterification) .

Advanced Research Questions

Q. What in vivo models evaluate the therapeutic potential of this compound derivatives for stress-related disorders?

- Methodological Answer : Preclinical studies use rodent models (e.g., forced swim test for depression) and larger animals (dogs, pigs) for stress-induced gastrointestinal disorders. Derivatives like TT001 (4-[5-[(1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine) are administered orally, with endpoints including cortisol levels and behavioral assays .

Q. How do structural modifications (e.g., isoxazole or triazole appendages) affect bioactivity?

- Methodological Answer : Isoxazole rings improve blood-brain barrier penetration, as seen in CL316243 (a β3-adrenergic receptor agonist). Triazole moieties enhance metabolic stability by resisting cytochrome P450 oxidation. Docking studies reveal that 3-chlorophenyl groups optimize hydrophobic interactions with target proteins .

Q. How can contradictions in reaction yields from divergent synthetic methods be resolved?

- Methodological Answer : Systematic comparison of reaction parameters (e.g., solvent polarity, catalyst loading) is essential. For example, Pd-catalyzed cross-coupling may outperform Ullmann-type reactions in aryl-nitrile synthesis due to milder conditions and fewer byproducts. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. What computational strategies predict interactions between derivatives and biological targets?

- Methodological Answer : Molecular dynamics simulations (e.g., using MOE or GROMACS) model ligand-receptor binding. QSAR models correlate substituent electronegativity with inhibitory activity (e.g., against kinases). Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. How are regioselectivity challenges addressed in synthesizing halogenated derivatives?

- Methodological Answer : Directed ortho-metalation (DoM) with directing groups (e.g., -OMe) ensures precise halogen placement. Competing pathways (e.g., C-2 vs. C-5 chlorination) are minimized using sterically hindered bases. For example, LDA (lithium diisopropylamide) favors C-5 substitution in pyrimidine rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.